tert-Butyl 2-(6-(ethylthio)pyridin-3-yl)piperidine-1-carboxylate
Description
tert-Butyl 2-(6-(ethylthio)pyridin-3-yl)piperidine-1-carboxylate is an organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a tert-butyl ester group, a piperidine ring, and a pyridine ring substituted with an ethylthio group. It is used in various chemical and pharmaceutical research applications due to its unique structural properties.
Properties
Molecular Formula |
C17H26N2O2S |
|---|---|
Molecular Weight |
322.5 g/mol |
IUPAC Name |
tert-butyl 2-(6-ethylsulfanylpyridin-3-yl)piperidine-1-carboxylate |
InChI |
InChI=1S/C17H26N2O2S/c1-5-22-15-10-9-13(12-18-15)14-8-6-7-11-19(14)16(20)21-17(2,3)4/h9-10,12,14H,5-8,11H2,1-4H3 |
InChI Key |
JRCZRBNIDWDKAK-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=NC=C(C=C1)C2CCCCN2C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-(6-(ethylthio)pyridin-3-yl)piperidine-1-carboxylate typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions starting from simple precursors like ethyl acetoacetate and ammonium acetate.
Introduction of the Ethylthio Group: The ethylthio group is introduced via a nucleophilic substitution reaction using ethylthiol and a suitable leaving group on the pyridine ring.
Formation of the Piperidine Ring: The piperidine ring is formed through a cyclization reaction involving the pyridine derivative and a suitable amine.
Introduction of the tert-Butyl Ester Group: The tert-butyl ester group is introduced via esterification using tert-butyl alcohol and a suitable acid catalyst.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: These reactors are used to control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2-(6-(ethylthio)pyridin-3-yl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The pyridine ring can be reduced to form piperidine derivatives using reducing agents like lithium aluminum hydride.
Substitution: The tert-butyl ester group can be substituted with other functional groups using nucleophiles like amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and water.
Reduction: Lithium aluminum hydride, tetrahydrofuran, and ethanol.
Substitution: Amines, alcohols, and suitable catalysts like palladium on carbon.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Piperidine derivatives.
Substitution: Various substituted esters and amides.
Scientific Research Applications
tert-Butyl 2-(6-(ethylthio)pyridin-3-yl)piperidine-1-carboxylate is used in various scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: It is used in the study of biological pathways and as a probe to investigate enzyme activities.
Medicine: It is explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: It is used in the development of new materials and as an intermediate in the production of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of tert-Butyl 2-(6-(ethylthio)pyridin-3-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, receptors, or other proteins, depending on its structural properties and the nature of the target. The ethylthio group and the piperidine ring play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-(6-aminopyridin-3-yl)piperidine-1-carboxylate
- tert-Butyl 4-(2-chloro-3H-imidazo[4,5-b]pyridin-3-yl)piperidine-1-carboxylate
- tert-Butyl 3-oxoazetidine-1-carboxylate
Uniqueness
tert-Butyl 2-(6-(ethylthio)pyridin-3-yl)piperidine-1-carboxylate is unique due to the presence of the ethylthio group on the pyridine ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific reactivity and applications in research and industry.
Biological Activity
tert-Butyl 2-(6-(ethylthio)pyridin-3-yl)piperidine-1-carboxylate (CAS Number: 1352487-01-4) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological effects, mechanism of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular formula:
- Molecular Formula : C17H26N2O2S
- Molecular Weight : 318.47 g/mol
The structure features a piperidine ring, an ethylthio group attached to a pyridine ring, and a tert-butyl ester functional group, which may influence its pharmacological properties.
1. GPR119 Receptor Agonism
One of the primary biological activities of this compound is its role as a GPR119 receptor agonist. GPR119 is a G protein-coupled receptor that plays a significant role in glucose metabolism and insulin secretion. Activation of this receptor has been associated with potential therapeutic effects in metabolic disorders such as type II diabetes mellitus .
2. Antitumor Activity
Recent studies have indicated that derivatives of compounds similar to this compound exhibit antitumor activity. For instance, related compounds have shown efficacy against various cancer cell lines, including P388 murine leukemia cells, demonstrating cytotoxic effects that warrant further investigation .
The mechanism through which this compound exerts its biological effects primarily involves its interaction with the GPR119 receptor. Upon binding, it activates intracellular signaling pathways that lead to increased insulin secretion and improved glucose homeostasis. This mechanism is crucial for developing treatments for metabolic diseases .
Case Studies and Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
